molecular formula C9H9IO2 B167435 3-(4-Iodophenyl)propanoic acid CAS No. 1643-29-4

3-(4-Iodophenyl)propanoic acid

Cat. No.: B167435
CAS No.: 1643-29-4
M. Wt: 276.07 g/mol
InChI Key: SJMRZGIIQIWIFS-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO2. It is characterized by the presence of an iodine atom attached to the para position of a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenyl)propanoic acid typically involves the iodination of a precursor compound such as hydrocinnamic acid. One common method includes the reaction of hydrocinnamic acid with iodine in the presence of a suitable oxidizing agent, such as sulfuric acid, to introduce the iodine atom at the para position of the phenyl ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted phenylpropanoic acids.

    Oxidation: Production of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(4-Iodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-(2-Iodophenyl)propanoic acid
  • 4-Iodo-L-phenylalanine
  • 4-Iodobenzyl bromide
  • 4-Iodocinnamic acid

Comparison: 3-(4-Iodophenyl)propanoic acid is unique due to the specific positioning of the iodine atom at the para position of the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to its ortho or meta counterparts. This positional specificity can lead to differences in binding affinities, reaction rates, and overall chemical behavior .

Biological Activity

3-(4-Iodophenyl)propanoic acid is an organic compound characterized by a para-iodophenyl group attached to a propanoic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₉IO₂
  • Molecular Weight : 292.07 g/mol
  • Structure : The compound features a phenyl ring with an iodine substituent at the para position and a propanoic acid functional group.

This compound is known to interact with various biological targets, particularly those involved in thyroid hormone metabolism due to the presence of iodine. Iodinated compounds often exhibit significant biological activity by influencing cellular processes related to hormone synthesis and receptor binding.

Target Receptors

  • Thyroid Hormone Receptors : The iodine atom plays a crucial role in the binding affinity of this compound to thyroid hormone receptors, impacting metabolic pathways.
  • Amino Acid Transporters : Research indicates that this compound can be taken up by amino acid transporters in cancer cells, suggesting its potential use in targeting tumors.

Antitumor Activity

Studies have shown that derivatives of iodinated phenylalanine, including this compound, can inhibit the growth of cancer cells. For example, a study demonstrated that radiolabeled derivatives were effectively taken up by MCF-7 breast cancer cells, indicating their potential as imaging agents and therapeutic compounds .

Antimicrobial Properties

The incorporation of the iodinated phenyl group enhances the compound's ability to interact with microbial targets. Research into related compounds has highlighted their effectiveness against multidrug-resistant pathogens, suggesting that this compound may also possess similar antimicrobial properties .

Case Studies

  • Breast Cancer Targeting :
    • A study synthesized radiolabeled 4-iodophenylalanine derivatives for targeting breast cancer cells. The uptake in MCF-7 cells was significant (up to 49% of the input dose), demonstrating the efficacy of iodinated compounds in cancer therapy .
  • Antifungal Activity :
    • Novel derivatives based on similar structures have shown promising antifungal activity against drug-resistant strains. These findings suggest that modifications of this compound could lead to effective treatments for resistant infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems, primarily due to the body's requirement for iodine. This property is particularly beneficial for therapeutic applications where targeted delivery is essential.

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
Phenylalanine Natural amino acid without iodineEssential for protein synthesis
Tyrosine Hydroxyl group on phenyl ringPrecursor to neurotransmitters
3-Iodo-L-Tyrosine Iodine atom on phenyl ringStudied for thyroid function
This compound Iodine on para positionPotential applications in cancer therapy and imaging

Properties

IUPAC Name

3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMRZGIIQIWIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283446
Record name 3-(4-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-29-4
Record name 1643-29-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-iodophenyl)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90283446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Iodophenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

Hydrocinnamic acid is iodinated to form 4-iodohydrocinnamic acid. The process is performed by mixing 201.2 g hydrocinnamic acid, 1 L acetic acid, 152 mL water, 52.8 g periodic acid, 76 mL sulfuric acid, and 144 g iodine. The mixture is heated at 105° C. for 6.5 hours. Next, 200 mL water is added, and the mixture is cooled to room temperature overnight. The solid product in the resultant mixture is filtered and washed with water, yielding 350 g unpurified 4-iodohydrocinnamic acid. Further purification is not necessary and is not conducted, and the product is used as is in the second step.
Quantity
201.2 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of H2SO4 (1.25 mL), water (12.5 mL) and AcOH (25 mL) in a 250 mL flask and 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol) and KIO3 (0.98 g, 4.6 mmol) was added. The reaction was heated to reflux and a solution of iodine (1.40 g, 5.5 mmol) in AcOH (25 mL) was added in portions of 5 mL as the colour of the reaction faded from purple to orange. After 3 hours when no further colour changes appeared the reaction was cooled to room temperature. before quenching with 1M NaHSO3. The reaction was added water and extracted with EtOAc. The organic phases were combined, washed with brine, dried over MgSO4 and concentrated under vacuum. The product (4.15 g, 75%), containing minor impurites of starting material and the ortho-iodinated product, was recrystallised from PE to provide 1.83 g (33%) of the pure and white crystalline product. Rf: 0.10 (EtOAc:hexanes, 1:4); 1HNMR (CDCl3) δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5 Hz), 2.68-2.63 (t, 2H, J=7.5 Hz); 13CNMR (CDCl3) δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
KIO3
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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